molecular formula C16H25N3O2 B5776469 ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate

ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate

Cat. No. B5776469
M. Wt: 291.39 g/mol
InChI Key: MLUUSLURTRVWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate, commonly known as EDP-239, is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of drug discovery. EDP-239 belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties that make it a potential candidate for the treatment of various diseases.

Mechanism of Action

EDP-239 acts as a selective inhibitor of PDE10A, which results in an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This increase in the levels of cAMP and cGMP has been linked to the modulation of neurotransmitter signaling, which is essential for the treatment of neurological disorders.
Biochemical and Physiological Effects:
EDP-239 has been found to exhibit several biochemical and physiological effects, including its ability to improve cognitive function, reduce motor deficits, and enhance dopamine release in the brain. These effects have been demonstrated in various animal models, and their potential use in the treatment of neurological disorders has been extensively studied.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using EDP-239 in lab experiments is its selectivity towards PDE10A, which makes it an ideal candidate for the study of neurological disorders. However, one of the limitations of using EDP-239 is its low solubility in water, which can make its administration in animal models challenging.

Future Directions

Several future directions for the study of EDP-239 have been proposed, including its use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of more efficient synthesis methods for EDP-239 and the optimization of its pharmacokinetic properties have been suggested to improve its potential as a drug candidate.
Conclusion:
EDP-239 is a promising chemical compound that has gained significant attention in the scientific community due to its potential in the field of drug discovery. Its selectivity towards PDE10A and its ability to modulate neurotransmitter signaling make it an ideal candidate for the treatment of various neurological disorders. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of EDP-239 involves the reaction of piperazine with 4-(dimethylamino)benzaldehyde in the presence of ethyl chloroformate. The reaction results in the formation of EDP-239, which is then purified using column chromatography. This synthesis method has been reported in several scientific studies, and its efficiency has been demonstrated through the successful production of EDP-239 in high yields.

Scientific Research Applications

EDP-239 has been extensively studied for its potential use in drug discovery. Several scientific studies have reported its pharmacological properties, including its ability to act as a selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a crucial role in the regulation of neurotransmitter signaling in the brain, and its inhibition has been linked to the treatment of various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 4-[[4-(dimethylamino)phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-4-21-16(20)19-11-9-18(10-12-19)13-14-5-7-15(8-6-14)17(2)3/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUUSLURTRVWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-(dimethylamino)benzyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.